N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidinone core substituted with a 2-methoxybenzyl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further substituted with a 2,4-difluorophenyl group.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O3S/c1-32-20-5-3-2-4-14(20)11-29-9-8-18-16(12-29)22(31)28-23(27-18)33-13-21(30)26-19-7-6-15(24)10-17(19)25/h2-7,10H,8-9,11-13H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKYUOQHLINCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential pharmaceutical applications. Its structure suggests that it may exhibit significant biological activity, particularly in the fields of antiviral and anticancer research. This article compiles current findings on its biological activity based on available literature and patents.
Chemical Structure
The compound can be broken down into its key components:
- N-(2,4-difluorophenyl) : A fluorinated aromatic ring that may enhance lipophilicity and biological activity.
- Sulfanyl group : Potentially involved in various biochemical interactions.
- Hexahydropyrido[4,3-d]pyrimidine moiety : A bicyclic structure that may contribute to the compound's pharmacological properties.
Antiviral Properties
Research indicates that derivatives of compounds similar to this compound exhibit antiviral activity. For instance:
- HIV Integrase Inhibition : Compounds with similar structures have shown effectiveness in inhibiting HIV integrase activity. This suggests that this compound might also possess similar properties due to its structural analogies with known antiviral agents .
Anticancer Activity
The compound's potential as an anticancer agent is supported by:
- Inhibition of Cancer Cell Proliferation : Preliminary studies on related compounds indicate a capacity to inhibit cell growth in various cancer cell lines. The hexahydropyrido structure is often associated with enhanced cytotoxicity against tumor cells .
Study 1: HIV Integrase Inhibition
A study detailed in US Patent US8410103B2 highlights the effectiveness of similar compounds in inhibiting HIV integrase. The research demonstrated that these compounds could significantly reduce viral replication in vitro .
Study 2: Cytotoxicity Against Cancer Cells
Research published in various journals has reported that derivatives of pyrido-pyrimidine compounds exhibit cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : IC50 values were recorded in the low micromolar range for several derivatives .
Data Tables
| Activity Type | Target | Effectiveness | Reference |
|---|---|---|---|
| Antiviral | HIV Integrase | Significant Inhibition | US8410103B2 |
| Anticancer | MCF-7 Cell Line | IC50 < 10 µM | Various Journals |
| Anticancer | HeLa Cell Line | IC50 < 15 µM | Various Journals |
| Anticancer | A549 Cell Line | IC50 < 20 µM | Various Journals |
Comparison with Similar Compounds
Substituent Variations in the Pyrido/Pyrimidine Core
The target compound shares structural homology with several analogs, differing primarily in substituent patterns on the aromatic rings and core heterocycles. Key comparisons include:
Key Observations :
- Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-chlorophenyl analog () .
- Core Flexibility: The pyrido[4,3-d]pyrimidinone core (target) vs. benzothieno[2,3-d]pyrimidinone () may influence conformational flexibility and binding pocket compatibility .
Sulfanyl-Acetamide Linker Modifications
The sulfanyl-acetamide bridge is conserved across analogs but varies in chain length and terminal groups:
| Compound (Evidence) | Linker Structure | Terminal Group |
|---|---|---|
| Target Compound | -S-CH2-CO-NH- | 2,4-Difluorophenyl |
| (Compound 5.6) | -S-CH2-CO-NH- | 2,3-Dichlorophenyl |
| (MMP-9 inhibitor) | -S-CH2-CH2-CO-NH- | 4-Fluorophenyl |
Key Observations :
Bioactivity Trends
- Fluorine and methoxy groups may enhance domain-specific interactions .
- Antimicrobial Activity : Analogs with dichlorophenyl groups (e.g., ) exhibit antimicrobial properties, implying that the target’s difluorophenyl group could offer similar benefits with reduced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
